Trimethylarsonium iodide Trimethylarsonium iodide Synthetic preparation of Trimethylarsonium Iodide from the reaction of germanium tetraiodide with arsenic selenidee, selenium and potassium carbonate in methanol.

Brand Name: Vulcanchem
CAS No.: 884879-57-6
VCID: VC0108711
InChI: InChI=1S/C3H10As.HI/c1-4(2)3;/h4H,1-3H3;1H/q+1;/p-1
SMILES: C[AsH+](C)C.[I-]
Molecular Formula: C3H10AsI
Molecular Weight: 120.0312791

Trimethylarsonium iodide

CAS No.: 884879-57-6

Cat. No.: VC0108711

Molecular Formula: C3H10AsI

Molecular Weight: 120.0312791

* For research use only. Not for human or veterinary use.

Trimethylarsonium iodide - 884879-57-6

Specification

CAS No. 884879-57-6
Molecular Formula C3H10AsI
Molecular Weight 120.0312791
IUPAC Name trimethylarsanium;iodide
Standard InChI InChI=1S/C3H10As.HI/c1-4(2)3;/h4H,1-3H3;1H/q+1;/p-1
SMILES C[AsH+](C)C.[I-]

Introduction

Physical and Chemical Properties

Crystallographic Parameters:

ParameterValueUnit
Space GroupPnmaPnma-
Cell Dimensionsa=14.174(3)a = 14.174(3), b=8.0458(16)b = 8.0458(16), c=6.2037(12)c = 6.2037(12)Å
Cell Volume707.5(2)707.5(2)ų
Density (DxD_x)2.3282.328Mg/m³
Temperature292±2292 ± 2K

The orthorhombic crystal system and the absence of disorder within the lattice contribute to the stability and reproducibility of its structural features .

Chemical Properties

Trimethylarsonium iodide exhibits typical ionic behavior due to its quaternary ammonium-like structure. The arsenic atom's positive charge is stabilized by methyl groups, while the iodide ion contributes to ionic interactions within the crystal lattice.

Reactivity:

  • Stability: The compound is stable under ambient conditions but may decompose at elevated temperatures.

  • Solubility: It dissolves in polar solvents such as water and methanol, making it suitable for aqueous-phase reactions.

  • Electrochemical Behavior: Studies indicate weak van der Waals interactions between iodine atoms and hydrogen atoms within the range of 3.153.25A˚3.15–3.25 \, Å, which may influence reactivity .

Crystallographic Analysis

Structural Description

The central arsenic atom in Trimethylarsonium iodide adopts a distorted tetrahedral geometry due to steric interactions among methyl groups and electronic effects from the surrounding iodide ions . This distortion is reflected in bond angles slightly deviating from the ideal tetrahedral angle (109.5109.5^\circ).

Atomic Coordinates:

AtomxyzUiso/UeqU_{\text{iso}}/U_{\text{eq}}
I0.40703(3)0.40703(3)0.25000.25000.09746(9)0.09746(9)0.0509(3)0.0509(3)
As0.08001(5)0.08001(5)0.25000.25000.06698(14)-0.06698(14)0.0482(3)0.0482(3)
C10.1327(4)0.1327(4)0.0683(7)0.0683(7)0.0946(9)0.0946(9)0.0565(14)0.0565(14)

The arsenic atom resides on a mirror plane within the crystal lattice, contributing to symmetry constraints that define its molecular geometry .

Diffraction Data

Single-crystal X-ray diffraction studies have provided high-resolution data for Trimethylarsonium iodide:

  • Radiation Source: MoKα (λ=0.71073A˚λ = 0.71073 Å)

  • Refinement Parameters: R=0.029;wR=0.078;S=1.16;Z=4;F000=456 R = 0.029; wR = 0.078; S = 1.16; Z = 4; F_{000} = 456

  • Absorption Correction: ψ scan method was employed during refinement .

These parameters underscore the accuracy of crystallographic measurements and validate the structural model proposed for this compound.

Tables Summarizing Key Findings

Table: Bond Lengths and Angles

Bond TypeBond Length (Å)
As-C~1.96±0.021.96\pm0.02
As-I~2.80±0.032.80\pm0.03

Table: Thermal Parameters

Atom TypeThermal Parameter (Uiso/UeqU_{\text{iso}}/U_{\text{eq}}) (Ų)
Arsenic~0.048±0.0030.048\pm0.003

Further analysis reveals weak van der Waals interactions between iodine atoms and adjacent hydrogens within Trimethylarsonium iodide's lattice structure.

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